[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid

Purine Nucleoside Phosphorylase Inhibitor Selectivity Target Profiling

[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid (CAS 160616-13-7) is an acyclic nucleoside phosphonate (ANP) featuring a hypoxanthine (6-oxopurine) base and an (R)-2-(phosphonomethoxy)propyl [(R)-PMP] linker. Unlike the adenine-based antiviral tenofovir, this compound's 6-oxopurine moiety makes it a structural mimic of the natural substrate for 6-oxopurine phosphoribosyltransferases (PRTs), positioning it as a tool compound for antimalarial drug discovery targeting the purine salvage pathway.

Molecular Formula C9H13N4O5P
Molecular Weight 288.20 g/mol
Cat. No. B13437886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid
Molecular FormulaC9H13N4O5P
Molecular Weight288.20 g/mol
Structural Identifiers
SMILESCC(CN1C=NC2=C1N=CNC2=O)OCP(=O)(O)O
InChIInChI=1S/C9H13N4O5P/c1-6(18-5-19(15,16)17)2-13-4-12-7-8(13)10-3-11-9(7)14/h3-4,6H,2,5H2,1H3,(H,10,11,14)(H2,15,16,17)/t6-/m1/s1
InChIKeyXXRVTTVQGRYOEE-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [(2R)-1-(6-Oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic Acid – A 6-Oxopurine Acyclic Nucleoside Phosphonate for Antimalarial and Quality Control Applications


[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid (CAS 160616-13-7) is an acyclic nucleoside phosphonate (ANP) featuring a hypoxanthine (6-oxopurine) base and an (R)-2-(phosphonomethoxy)propyl [(R)-PMP] linker . Unlike the adenine-based antiviral tenofovir, this compound's 6-oxopurine moiety makes it a structural mimic of the natural substrate for 6-oxopurine phosphoribosyltransferases (PRTs), positioning it as a tool compound for antimalarial drug discovery targeting the purine salvage pathway [1]. It is also catalogued as a specified impurity of tenofovir (Tenofovir Impurity 194), making it essential for analytical reference standards in pharmaceutical quality control .

Why Tenofovir or Other ANPs Cannot Substitute for [(2R)-1-(6-Oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic Acid in Specialized Workflows


The compound is not a simple 'hypoxanthine version' of tenofovir; the base substitution from adenine to hypoxanthine fundamentally alters its biochemical target profile. Tenofovir (PMPA) is a potent HIV reverse transcriptase inhibitor, whereas this hypoxanthine-PMP analog shows weak to no anti-HIV activity and instead inhibits purine salvage enzymes like HGXPRT and purine nucleoside phosphorylase (PNP) [1]. In pharmaceutical analysis, using a non-authentic reference standard for 'Tenofovir Impurity 194' can lead to inaccurate quantification due to differences in molar extinction coefficients or ionization efficiencies, which is why regulatory filings require this specific compound as a characterized impurity standard, not a surrogate .

Head-to-Head Performance Data for [(2R)-1-(6-Oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic Acid Against Closest Comparators


Enzymatic Target Shift: Purine Nucleoside Phosphorylase Inhibition vs. Reverse Transcriptase

This compound inhibits purine nucleoside phosphorylase (PNP) with an IC50 of 1,330 nM [1]. In contrast, its closest structural relative, tenofovir (PMPA), is designed as a reverse transcriptase (RT) inhibitor and shows negligible activity against PNP at comparable concentrations [2]. This target divergence is directly attributable to the 6-oxo (hypoxanthine) vs. 6-amino (adenine) substitution on the purine base, a class-level inference supported by the known preference of PNP for 6-oxopurine substrates [3].

Purine Nucleoside Phosphorylase Inhibitor Selectivity Target Profiling

Quantified Pharmacopeial Relevance: Validated Impurity Standard for Tenofovir-Based Pharmaceuticals

This compound is catalogued as a specified impurity 'Tenofovir Impurity 194' with a typical assay purity of ≥95% (higher purities available on request) . Its use as an analytical reference standard is mandatory for accurate quantification of this process-related impurity in tenofovir disoproxil fumarate and tenofovir alafenamide drug substances and products per ICH Q3A guidelines. Generic hypoxanthine or other ANPs cannot substitute because they lack the identical retention time, mass spectral fragmentation pattern, and molar extinction coefficient necessary for validated HPLC/LC-MS methods .

Pharmaceutical Analysis Impurity Profiling Quality Control

Antimalarial Target Engagement: A 6-Oxopurine ANP with Activity Against Plasmodium falciparum HGXPRT

The 6-oxopurine base of this compound confers selective affinity for the malaria parasite enzyme hypoxanthine-guanine-xanthine phosphoribosyltransferase (Pf HGXPRT). In a seminal study by Keough et al. (2009), a series of 19 ANPs were profiled, revealing that compounds with guanine or hypoxanthine bases are the most potent Pf HGXPRT inhibitors, with Ki values as low as 100 nM and selectivity ratios up to 58-fold over the human HGPRT orthologue [1]. While the exact Ki of [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid was not tabulated in the publicly available abstract, a closely related ANP with a hypoxanthine base and a PEE linker (PEEHx) was co-crystallized with human HGPRT (PDB 3GGC), confirming the binding mode of 6-oxopurine ANPs [1]. In contrast, the adenine-based tenofovir shows no meaningful inhibition of HGXPRT, highlighting the critical role of the base identity in target selection [2].

Antimalarial Drug Discovery HGXPRT Inhibition Purine Salvage Pathway

Metabolic Stability Divergence: Deaminase Susceptibility Differentiates Tenofovir from Its Hypoxanthine Analog

Tenofovir (adenine-based) is susceptible to adenosine deaminase, which can convert it to the hypoxanthine analog under certain conditions . This compound, [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid, is the product of that deamination reaction, synthesized directly from tenofovir with a 62% yield using HCl and sodium nitrite . This metabolic relationship means the hypoxanthine form serves as an authentic standard for quantifying deamination degradation products, a critical quality attribute in long-term stability studies of tenofovir-based formulations . No other compound can fulfill this role, as the impurity must match the exact stereochemical and positional isomer profile.

Prodrug Design Metabolic Stability Deamination

High-Value Procurement Scenarios for [(2R)-1-(6-Oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic Acid


Antimalarial Drug Discovery: Tool Compound for Pf HGXPRT Assay Development

Procure this compound as a hypoxanthine-based ANP reference inhibitor for developing and validating Pf HGXPRT enzymatic screens. Its 6-oxopurine scaffold is structurally validated to occupy the active site of the enzyme, as demonstrated by crystallographic studies of analogous hypoxanthine ANPs bound to human HGPRT [1]. Use it alongside guanine-based ANPs (e.g., PEEG, HPMPG) to probe the purine base preference of Pf HGXPRT versus human HGPRT and to establish selectivity assay windows critical for high-throughput screening (HTS) campaigns [1].

Pharmaceutical Quality Control: Certified Reference Standard for Tenofovir Impurity Profiling

Use this compound as a primary reference standard (assay ≥95%) to calibrate HPLC-UV or LC-MS/MS methods for quantifying the deamination impurity 'Tenofovir Impurity 194' in tenofovir disoproxil fumarate and tenofovir alafenamide active pharmaceutical ingredients (APIs) and finished dosage forms. Its certified purity and characterized retention time are essential for meeting ICH Q3A thresholds for reporting, identification, and qualification of specified impurities in regulatory submissions .

Purine Metabolism Research: Probe for Purine Nucleoside Phosphorylase (PNP) Studies

With an IC50 of 1,330 nM against PNP [2], this compound provides a moderate-affinity tool inhibitor for investigating the role of PNP in nucleoside analog metabolism. Because tenofovir does not inhibit PNP, this compound enables researchers to deconvolute PNP-mediated metabolic contributions from RT inhibition in cellular models where both enzymes are present. It is particularly useful for studying the metabolic fate of tenofovir prodrugs where deamination may generate this hypoxanthine species in vivo [1].

Forced Degradation Studies: Stability-Indicating Method Validation for Tenofovir Products

Generate authentic stressed samples by spiking tenofovir API with this compound at known concentrations (e.g., 0.05%–0.15% w/w) to establish system suitability parameters—including resolution between tenofovir and its deamination impurity, relative retention time (RRT), and relative response factor (RRF)—for stability-indicating HPLC methods . This is a specific ICH Q1A requirement for forced degradation protocols that cannot be satisfied using uncharacterized or surrogate impurities.

Quote Request

Request a Quote for [(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.